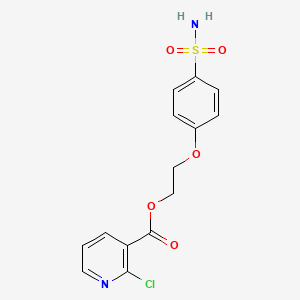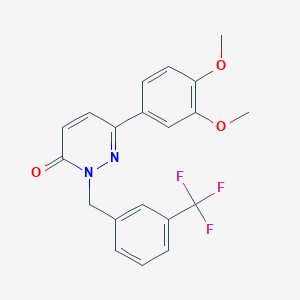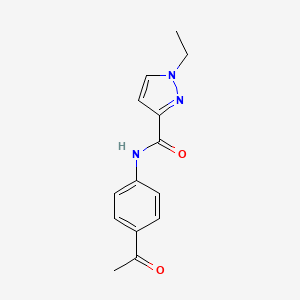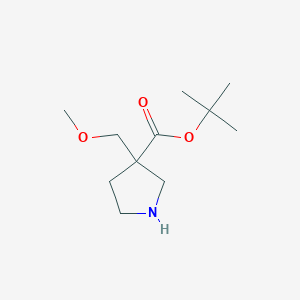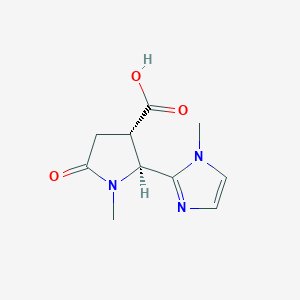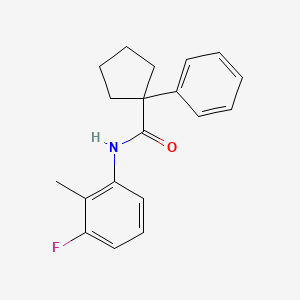
N-(3-fluoro-2-methylphenyl)-1-phenylcyclopentane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(3-fluoro-2-methylphenyl)-1-phenylcyclopentane-1-carboxamide” is a compound that is structurally similar to Losmapimod . Losmapimod is an investigational drug being developed by Fulcrum Therapeutics for the treatment of facioscapulohumeral muscular dystrophy (FSHD). It selectively inhibits enzymes p38α/β mitogen-activated protein kinases (MAPKs), which are modulators of DUX4 expression .
Aplicaciones Científicas De Investigación
1. Met Kinase Inhibition
In the realm of cancer research, N-(3-fluoro-2-methylphenyl)-1-phenylcyclopentane-1-carboxamide derivatives have been explored as potential Met kinase inhibitors. One such derivative demonstrated significant tumor stasis in a Met-dependent human gastric carcinoma model after oral administration, leading to its advancement into phase I clinical trials (Schroeder et al., 2009).
2. NF-kappaB and AP-1 Gene Expression Inhibition
Furthering the understanding of transcription factor inhibition, derivatives of this compound have been studied for their impact on NF-kappaB and AP-1 gene expression. These studies aimed at enhancing the potential oral bioavailability of the compounds, providing insights into their utility in medical applications (Palanki et al., 2000).
3. Radioligands for Peripheral Benzodiazepine Receptors
In the context of neurology, this compound derivatives have been labeled with carbon-11 for potential use as radioligands in positron emission tomography (PET). This application could provide noninvasive assessment of peripheral benzodiazepine type receptors in vivo, enhancing neuroimaging techniques (Matarrese et al., 2001).
4. Fluorine-18 Labeling for Serotonin Receptor Antagonists
Derivatives have been synthesized and evaluated for their potential as fluorine-18 labeled serotonin receptor antagonists. These studies help in understanding the biological properties of these compounds, contributing to advancements in medicinal chemistry (Lang et al., 1999).
5. Antitumour Activity
Research into this compound derivatives has shown that they inhibit the proliferation of certain cancer cell lines, indicating their potential as antitumor agents. This opens up possibilities for new cancer treatments (Hao et al., 2017).
Propiedades
IUPAC Name |
N-(3-fluoro-2-methylphenyl)-1-phenylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO/c1-14-16(20)10-7-11-17(14)21-18(22)19(12-5-6-13-19)15-8-3-2-4-9-15/h2-4,7-11H,5-6,12-13H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLAXSMBNRZTLAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)NC(=O)C2(CCCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-7-(4-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one](/img/structure/B2923340.png)
![N-[(4-methoxyphenyl)methyl]-4-(4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide](/img/structure/B2923341.png)
![2-(3-methoxyphenoxy)-N-[(1-methylpiperidin-4-yl)methyl]acetamide](/img/structure/B2923348.png)
![2-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]propan-2-ol](/img/structure/B2923349.png)
![4-[(Diethylamino)methyl]-5-methylisoxazole-3-carboxylic acid](/img/new.no-structure.jpg)
![Tert-butyl 3-formyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-C]pyridine-5-carboxylate](/img/structure/B2923352.png)
![N-[2-Fluoro-4-(2-oxopyridin-1-yl)phenyl]prop-2-enamide](/img/structure/B2923353.png)
![4'-Methyl-n*2*-pyrimidin-2-yl-[4,5']bithiazolyl-2,2'-diamine hydrobromide](/img/structure/B2923354.png)
![1-(4-Bromobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)urea](/img/structure/B2923355.png)
